Cas no 353760-76-6 (N-4-(4-acetylpiperazin-1-yl)phenyl-2-bromobenzamide)

N-4-(4-acetylpiperazin-1-yl)phenyl-2-bromobenzamide is a brominated benzamide derivative featuring an acetylpiperazine-substituted phenyl group, which enhances its potential as a versatile intermediate in medicinal chemistry and drug discovery. The presence of the 2-bromo substituent offers a reactive site for further functionalization via cross-coupling reactions, while the acetylpiperazine moiety contributes to improved solubility and pharmacokinetic properties. This compound is particularly valuable in the synthesis of biologically active molecules, including kinase inhibitors and receptor modulators. Its well-defined structure and synthetic accessibility make it a reliable building block for researchers exploring novel therapeutic agents. High purity and stability further ensure consistent performance in experimental applications.
N-4-(4-acetylpiperazin-1-yl)phenyl-2-bromobenzamide structure
353760-76-6 structure
商品名:N-4-(4-acetylpiperazin-1-yl)phenyl-2-bromobenzamide
CAS番号:353760-76-6
MF:C19H20BrN3O2
メガワット:402.285003662109
CID:5957148
PubChem ID:4149880

N-4-(4-acetylpiperazin-1-yl)phenyl-2-bromobenzamide 化学的及び物理的性質

名前と識別子

    • N-4-(4-acetylpiperazin-1-yl)phenyl-2-bromobenzamide
    • N-(4-(4-acetylpiperazin-1-yl)phenyl)-2-bromobenzamide
    • Benzamide, N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-bromo-
    • CCG-325468
    • SR-01000458354-1
    • Oprea1_203160
    • F0911-6026
    • CB13626
    • AKOS024601709
    • SR-01000458354
    • N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide
    • CBMicro_010637
    • BIM-0010785.P001
    • 353760-76-6
    • SMSF0017492
    • インチ: 1S/C19H20BrN3O2/c1-14(24)22-10-12-23(13-11-22)16-8-6-15(7-9-16)21-19(25)17-4-2-3-5-18(17)20/h2-9H,10-13H2,1H3,(H,21,25)
    • InChIKey: HKXLYXWAJIDVQG-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(N2CCN(C(C)=O)CC2)C=C1)(=O)C1=CC=CC=C1Br

計算された属性

  • せいみつぶんしりょう: 401.07389g/mol
  • どういたいしつりょう: 401.07389g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 471
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 密度みつど: 1.441±0.06 g/cm3(Predicted)
  • ふってん: 522.1±50.0 °C(Predicted)
  • 酸性度係数(pKa): 12.52±0.70(Predicted)

N-4-(4-acetylpiperazin-1-yl)phenyl-2-bromobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0911-6026-3mg
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide
353760-76-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0911-6026-40mg
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide
353760-76-6 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0911-6026-5μmol
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide
353760-76-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0911-6026-10μmol
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide
353760-76-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0911-6026-5mg
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide
353760-76-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0911-6026-4mg
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide
353760-76-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0911-6026-15mg
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide
353760-76-6 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0911-6026-2mg
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide
353760-76-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0911-6026-2μmol
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide
353760-76-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0911-6026-20μmol
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide
353760-76-6 90%+
20μl
$79.0 2023-05-17

N-4-(4-acetylpiperazin-1-yl)phenyl-2-bromobenzamide 関連文献

N-4-(4-acetylpiperazin-1-yl)phenyl-2-bromobenzamideに関する追加情報

Professional Introduction to N-4-(4-acetylpiperazin-1-yl)phenyl-2-bromobenzamide (CAS No. 353760-76-6)

N-4-(4-acetylpiperazin-1-yl)phenyl-2-bromobenzamide, with the CAS number 353760-76-6, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further investigation in drug discovery programs.

The structure of N-4-(4-acetylpiperazin-1-yl)phenyl-2-bromobenzamide incorporates several key functional groups that contribute to its unique chemical and biological properties. The presence of a bromobenzamide moiety and an acetylpiperazine side chain suggests potential interactions with biological targets, such as enzymes and receptors, which are critical for modulating various physiological processes.

In recent years, there has been a growing interest in the development of novel compounds that can interact with specific biological pathways to treat a wide range of diseases. N-4-(4-acetylpiperazin-1-yl)phenyl-2-bromobenzamide has been studied for its potential role in inhibiting certain enzymes and receptors that are implicated in conditions such as inflammation, pain, and neurological disorders. Preliminary studies have shown that this compound exhibits moderate activity in vitro, which has prompted further investigation into its pharmacological profile.

The synthesis of N-4-(4-acetylpiperazin-1-yl)phenyl-2-bromobenzamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The bromobenzamide core is typically synthesized through a bromination reaction of phenylacetic acid derivatives, followed by amide formation with an appropriate amine. The acetylpiperazine side chain is then introduced through nucleophilic substitution or other coupling reactions. The final product is characterized using various analytical techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC), to confirm its identity and purity.

One of the most compelling aspects of N-4-(4-acetylpiperazin-1-yl)phenyl-2-bromobenzamide is its potential therapeutic applications. Research has indicated that this compound may have anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its interaction with certain neurotransmitter receptors suggests that it could be developed into a treatment for neurological disorders. These findings have sparked interest among researchers who are exploring new ways to address these challenging conditions.

The pharmacokinetic properties of N-4-(4-acetylpiperazin-1-yl)phenyl-2-bromobenzamide are also of great interest. Studies have shown that this compound exhibits good oral bioavailability and moderate tissue distribution, which are favorable characteristics for a potential drug candidate. However, further research is needed to fully understand its metabolic pathways and potential side effects. This will involve in vivo studies using animal models to assess toxicity, pharmacokinetics, and efficacy.

In the context of current pharmaceutical research, the development of small molecule inhibitors remains a cornerstone strategy for treating various diseases. N-4-(4-acetylpiperazin-1-yl)phenyl-2-bromobenzamide represents an example of how structural modifications can lead to the discovery of novel compounds with improved biological activity. By leveraging computational chemistry and high-throughput screening techniques, researchers can rapidly identify promising candidates for further development.

The role of computational methods in drug discovery cannot be overstated. Advanced algorithms and machine learning models have enabled researchers to predict the binding affinity of compounds to biological targets with high accuracy. This has significantly reduced the time and cost associated with developing new drugs. In the case of N-4-(4-acetylpiperazin-1-yl)phenyl-2-bromobenzamide, computational studies have helped to rationalize its biological activity and guide the design of more potent derivatives.

Furthermore, the integration of experimental data with computational models has led to a more holistic understanding of drug mechanisms. This approach has been particularly valuable in identifying off-target effects and optimizing drug candidates for better safety profiles. As research continues, it is expected that compounds like N-4-(4-acetylpiperazin-1-yl)phenyl-2-bromobenzamide will play a crucial role in addressing unmet medical needs.

The future directions for research on N-4-(4-acetylpiperazin-1-y l)phenyl -2 -brom ob enz amide include exploring its potential in combination therapies and investigating its effects on disease models in vivo. By understanding how this compound interacts with biological systems at multiple levels, researchers can develop more effective treatment strategies. Additionally, exploring synthetic routes that improve yield and sustainability will be essential for scaling up production if clinical development proceeds successfully.

In conclusion, N - 4 - ( 4 - acetyl piper azin - 1 - yl ) phen yl - 2 - bro m ob enz am ide (CAS No . 353760 - 76 - 6 ) is a promising chemical entity with significant potential in pharmaceutical research . Its unique structure , combined with preliminary evidence of biological activity , makes it an attractive candidate for further investigation . As our understanding of disease mechanisms continues to evolve , compounds like this one will be instrumental in developing innovative treatments for a variety of conditions . The ongoing research efforts underscore the importance of interdisciplinary approaches in advancing drug discovery and development .

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